molecular formula C19H13N3O B11837355 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 119825-08-0

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Cat. No.: B11837355
CAS No.: 119825-08-0
M. Wt: 299.3 g/mol
InChI Key: VNPNHFYNGHHFDS-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of 8-hydroxyquinoline, benzaldehyde, and malononitrile in the presence of a catalyst. This reaction proceeds through a series of steps including condensation, cyclization, and aromatization .

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as thiourea dioxide have been reported to be effective in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranoquinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile stands out due to its unique combination of a pyrano and quinoline ring system, which contributes to its diverse pharmacological profile. The presence of the phenyl group further enhances its biological activity and potential therapeutic applications .

Properties

CAS No.

119825-08-0

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C19H13N3O/c20-11-15-16(12-5-2-1-3-6-12)14-9-8-13-7-4-10-22-17(13)18(14)23-19(15)21/h1-10,16H,21H2

InChI Key

VNPNHFYNGHHFDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N

solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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